Cypenamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5588-23-8 |

|---|---|

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.70 g/mol |

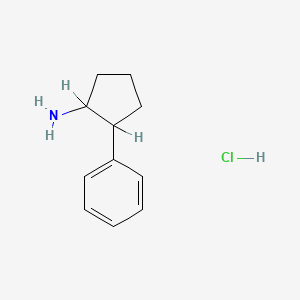

IUPAC Name |

2-phenylcyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |

InChI Key |

FWIIHEJLRNKGDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cypenamine Hydrochloride: A Technical Whitepaper on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cypenamine (B97234) is a historical psychostimulant compound developed in the 1940s. It was never commercialized, and as a result, publicly available, in-depth preclinical and clinical data, particularly regarding its specific molecular interactions and signaling pathways, are scarce. This document synthesizes the available information from secondary and tertiary sources to provide a putative mechanism of action.

Introduction

Cypenamine hydrochloride (also known as 2-phenylcyclopentylamine hydrochloride) is a psychostimulant drug developed by the William S. Merrell Chemical Company in the 1940s.[1][2] While initially investigated for other properties, its primary classification is as a central nervous system (CNS) stimulant.[3] Structurally, it is a homolog of tranylcypromine, featuring a larger, less strained cyclopentane (B165970) ring in place of a cyclopropane (B1198618) ring.[2] The (±)-trans-stereoisomer is reported to be the more pharmacologically active form.[4] Due to its discontinuation from research and development, a comprehensive understanding of its mechanism of action remains to be fully elucidated.

Physicochemical and Pharmacological Properties

The available data on this compound is limited. The following table summarizes its known properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClN | [5] |

| Molecular Weight | 197.71 g/mol | [5] |

| Appearance | Crystalline solid | [4] |

| Stereochemistry | The (±)-trans isomer is the active form | [4] |

| Putative Mechanism | Dopamine (B1211576) and Norepinephrine (B1679862) Releasing Agent/Reuptake Inhibitor | [3][4] |

| Reported Effects | CNS stimulant, potential antidepressant | [3][6] |

Putative Mechanism of Action

The precise molecular targets and signaling cascades of this compound have not been definitively characterized in publicly accessible literature. However, based on its classification as a psychostimulant and its structural similarity to other sympathomimetic amines, its primary mechanism is believed to involve the modulation of dopaminergic and noradrenergic neurotransmission.[3][4]

It is hypothesized to act as an indirect sympathomimetic, primarily by increasing the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. This can be achieved through two primary, non-mutually exclusive mechanisms:

-

Inhibition of Neurotransmitter Reuptake: Cypenamine may block the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

-

Promotion of Neurotransmitter Release: It may also act as a releasing agent, promoting the efflux of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synaptic cleft, a mechanism independent of neuronal firing.

The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of postsynaptic dopaminergic and adrenergic receptors, resulting in the observed psychostimulant effects, such as increased alertness, energy, and mood elevation.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at a catecholaminergic synapse.

Caption: Putative mechanism of cypenamine at the synapse.

Experimental Protocols

Due to the historical nature of cypenamine's development, specific experimental protocols are not available in the public domain. The following represents a generalized, hypothetical workflow for characterizing the mechanism of action of a novel psychostimulant compound like cypenamine, based on modern pharmacological methods.

In Vitro Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional inhibition of the compound for dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.

Methodology:

-

Radioligand Binding Assays:

-

Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

-

Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of cypenamine.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of cypenamine for each transporter.

-

-

Synaptosomal Uptake Assays:

-

Isolate synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for NET).

-

Pre-incubate synaptosomes with varying concentrations of cypenamine.

-

Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

-

Terminate the uptake reaction and measure the amount of radiolabel accumulated in the synaptosomes to calculate the IC50 value for uptake inhibition.

-

Neurotransmitter Release Assays

Objective: To determine if the compound induces neurotransmitter release.

Methodology:

-

In Vitro Superfusion:

-

Load rodent brain tissue slices or cultured neurons with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Place the tissue in a superfusion chamber and collect fractions of the superfusate over time.

-

After establishing a stable baseline of neurotransmitter release, introduce cypenamine into the superfusion medium.

-

Measure the radioactivity in the collected fractions to quantify neurotransmitter release.

-

Experimental Workflow Diagram

The following diagram outlines a potential experimental workflow for characterizing a novel psychostimulant.

Caption: A hypothetical workflow for psychostimulant characterization.

Conclusion

This compound is a psychostimulant from the early era of neuropharmacology. While its precise mechanism of action has not been rigorously detailed in publicly available literature, it is widely postulated to enhance central dopaminergic and noradrenergic neurotransmission. This is likely achieved through a combination of neurotransmitter reuptake inhibition and release promotion. The lack of primary research data underscores the challenges in fully characterizing historical, non-commercialized pharmaceutical compounds. Further investigation, should the compound become available for modern research, would be necessary to definitively elucidate its molecular targets and signaling pathways.

References

Pharmacological Profile of Cypenamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine (B97234) hydrochloride, a psychostimulant and antidepressant compound developed in the 1940s, is understood to exert its effects through the modulation of central dopaminergic and noradrenergic pathways. While its clinical development was not pursued, its unique structure as a 2-phenylcyclopentylamine derivative continues to be of interest in psychopharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties of cypenamine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document emphasizes the detailed experimental protocols that would be employed to fully characterize its pharmacological profile, including its binding affinity, functional activity, and pharmacokinetic properties. Furthermore, this guide presents visualizations of its presumed signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism of action and the methodologies for its investigation.

Introduction

Cypenamine, chemically known as 2-phenylcyclopentylamine, is a stimulant drug with reported antidepressant effects.[1] Developed by the William S. Merrell Chemical Company, its investigation was part of early explorations into synthetic molecules with central nervous system activity.[2][3] Structurally, it shares some similarities with other psychostimulants like fencamfamine and is a homolog of tranylcypromine.[3][4] The pharmacological activity is primarily attributed to the (±)-trans-2-phenylcyclopentan-1-amine racemate.[3] The precise mechanism of action is not fully elucidated but is believed to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, leading to increased synaptic concentrations of these neurotransmitters.[2][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-phenylcyclopentan-1-amine hydrochloride | [5] |

| Synonyms | Cypenamine HCl, 2-phenylcyclopentylamine HCl | [5][6] |

| Molecular Formula | C₁₁H₁₆ClN | [5] |

| Molecular Weight | 197.71 g/mol | [5] |

| CAS Number | 5588-23-8 | [5] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

| Stereochemistry | Contains two stereocenters, with the trans isomer reported to be more active. | [1][3] |

Pharmacodynamics

The primary pharmacodynamic effect of cypenamine is believed to be the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This action increases the extracellular levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission.[2][4]

Proposed Signaling Pathway

The proposed mechanism of action involves the direct binding of cypenamine to DAT and NET, blocking the reuptake of their respective neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.

Caption: Proposed mechanism of this compound at the synapse.

Quantitative Data

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. It is suggested that cypenamine may act as a prodrug, being metabolized into an active form.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments required to characterize the pharmacological profile of this compound.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the dopamine transporter.

Workflow Diagram:

Caption: General workflow for a dopamine transporter binding assay.

Methodology:

-

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or a similar selective DAT ligand.

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

This compound dilutions.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.

-

Initiate the binding reaction by adding the hDAT-expressing cell membranes.

-

Incubate the plate, typically at 4°C for 60-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of cypenamine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Norepinephrine Transporter (NET) Reuptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of this compound to inhibit the reuptake of norepinephrine into cells.

Workflow Diagram:

Caption: General workflow for a norepinephrine transporter reuptake inhibition assay.

Methodology:

-

Materials:

-

A cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

Radiolabeled substrate: [³H]Norepinephrine.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

This compound dilutions.

-

Control inhibitor (e.g., desipramine).

-

96-well cell culture plates.

-

Lysis buffer.

-

Scintillation fluid.

-

-

Procedure:

-

Plate hNET-expressing cells in a 96-well plate and allow them to adhere.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or control inhibitor for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate norepinephrine uptake by adding [³H]Norepinephrine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells to release the internalized [³H]Norepinephrine.

-

Transfer the cell lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity.

-

-

Data Analysis:

-

Determine the percentage of norepinephrine uptake inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using non-linear regression.

-

In Vitro Metabolism Study

This study identifies the metabolic pathways of this compound and determines its metabolic stability.

Methodology:

-

Materials:

-

Human liver microsomes or hepatocytes.

-

NADPH regenerating system (for microsomes).

-

This compound.

-

Incubation buffer.

-

Acetonitrile or other organic solvent for quenching the reaction.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-incubate liver microsomes or hepatocytes with buffer at 37°C.

-

Add this compound to initiate the metabolic reaction. For microsomes, also add the NADPH regenerating system.

-

At various time points, take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound (cypenamine) and identify any metabolites formed.

-

-

Data Analysis:

-

Metabolic Stability: Plot the natural logarithm of the percentage of remaining this compound against time to determine the rate of disappearance and calculate the in vitro half-life (t½).

-

Metabolite Identification: Analyze the LC-MS/MS data to identify the mass-to-charge ratio (m/z) of potential metabolites and propose their structures based on fragmentation patterns.

-

In Vivo Locomotor Activity Study

This study assesses the stimulant effects of this compound in an animal model.

Methodology:

-

Animals:

-

Mice or rats.

-

-

Apparatus:

-

Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

-

-

Procedure:

-

Acclimate the animals to the testing room and open-field arenas.

-

Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral).

-

Immediately place the animals in the open-field arenas.

-

Record locomotor activity for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, number of horizontal and vertical movements.

-

Compare the activity levels of the cypenamine-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound is a psychostimulant with a historical background in early psychopharmacological research. Its proposed mechanism of action as a dopamine and norepinephrine reuptake inhibitor provides a framework for understanding its stimulant and potential antidepressant effects. While specific quantitative pharmacological data for this compound remains scarce in the public domain, this technical guide furnishes the detailed experimental protocols necessary for its comprehensive characterization. The provided methodologies for binding assays, reuptake inhibition studies, metabolism, and in vivo behavioral assessment offer a roadmap for researchers and drug development professionals to elucidate the complete pharmacological profile of this and similar compounds. Further investigation is warranted to fully understand the therapeutic potential and safety profile of this compound.

References

- 1. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Biological Activity of Cypenamine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypenamine (B97234), chemically known as (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound that has been a subject of scientific interest due to its structural relationship to other psychoactive agents.[1] As with many chiral drugs, the stereochemistry of cypenamine plays a pivotal role in its biological activity. This technical guide provides an in-depth exploration of the stereoisomers of cypenamine, their distinct pharmacological profiles, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Living systems are inherently chiral, leading to stereoselective interactions with chiral drug molecules.[2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3] Understanding these differences is crucial for the development of safer and more effective therapeutic agents.

Stereochemistry of Cypenamine

Cypenamine possesses two chiral centers, giving rise to two pairs of enantiomers: the cis and trans diastereomers.

-

(±)-trans-2-phenylcyclopentan-1-amine: This racemic mixture consists of the (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine enantiomers. The trans configuration is recognized as the pharmacologically active form of cypenamine.[1]

-

(±)-cis-2-phenylcyclopentan-1-amine: This racemic mixture is composed of the (1R,2R)-cis-2-phenylcyclopentan-1-amine and (1S,2S)-cis-2-phenylcyclopentan-1-amine enantiomers. The cis-isomers of cypenamine are generally considered to have no significant pharmacological applications.[1]

The critical difference in the spatial arrangement of the phenyl and amine groups between the trans and cis isomers dictates their ability to bind to biological targets.

Biological Activity of Cypenamine Isomers

While it is established that the psychostimulant activity of cypenamine resides in the (±)-trans isomer, detailed quantitative data on the individual enantiomers is limited in publicly available literature. Psychostimulants typically exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[4]

Based on the pharmacology of structurally related compounds, it is hypothesized that the (1R,2S) and (1S,2R) enantiomers of cypenamine exhibit differential affinities for these transporters. For many phenylalkylamine stimulants, one enantiomer possesses significantly higher potency at DAT and NET, which are primarily responsible for the stimulant effects.

Table 1: Postulated Biological Activity of Cypenamine Isomers

| Isomer Configuration | Common Name | Postulated Primary Biological Target(s) | Expected Potency |

| (1R,2S) | (-)-trans-cypenamine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | High |

| (1S,2R) | (+)-trans-cypenamine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Low to Moderate |

| (1R,2R) | (-)-cis-cypenamine | - | Inactive |

| (1S,2S) | (+)-cis-cypenamine | - | Inactive |

Note: This table is based on the known structure-activity relationships of similar psychostimulant compounds and requires experimental validation for cypenamine specifically.

Signaling Pathways

The primary signaling pathway modulated by cypenamine is believed to be the monoamine neurotransmitter system. By inhibiting the reuptake of dopamine and norepinephrine, the trans-isomers of cypenamine would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling through their respective G-protein coupled receptors.

References

- 1. Cypenamine - Wikipedia [en.wikipedia.org]

- 2. Effect of isomers of octopamine on in vitro reactivity of vascular smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologous Compounds of Cypenamine and their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cypenamine, or (±)-trans-2-phenylcyclopentan-1-amine, is a psychostimulant compound developed in the 1940s that never saw market approval but remains a subject of scientific interest. Its core structure, a phenyl group attached to a cycloalkane ring with an adjacent amine, places it in a unique position among psychoactive agents. This technical guide provides a detailed examination of Cypenamine and its homologous series, where the cyclopentane (B165970) ring is systematically altered. By comparing the cyclopropane (B1198618), cyclobutane (B1203170), cyclopentane, and cyclohexane (B81311) analogs, we explore the critical structure-activity relationships (SAR) that govern their pharmacological properties, shifting from potent monoamine oxidase inhibition to central nervous system stimulation. This document details the synthesis, mechanism of action, and comparative properties of these compounds, supported by experimental protocols and pathway visualizations to serve as a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

Introduction to Cypenamine

Cypenamine (also known as 2-phenylcyclopentylamine) is a psychostimulant drug developed by the William S. Merrell Chemical Company.[1] Chemically, its active form is the racemate (±)-trans-2-phenylcyclopentan-1-amine.[1] The structure is notable for its five-membered cyclopentane ring, which positions it between the highly strained three-membered ring of its cyclopropane homolog, tranylcypromine, and the more flexible six-membered ring of its cyclohexane homolog.[1] While investigated for its stimulant properties, Cypenamine did not advance beyond research settings.[2] Its mechanism of action is believed to involve the modulation of dopaminergic and noradrenergic pathways, similar to other psychostimulants.[2] This guide focuses on the homologous series of 2-phenylcycloalkylamines to elucidate how altering the size of the alicyclic ring dramatically impacts the pharmacological profile.

Chemical Structures and Physicochemical Properties

The core structure of the series is a 2-phenylcycloalkylamine. The primary variable among the homologs is the size of the cycloalkane ring. The trans stereoisomer is generally considered the more active configuration.[2]

The following table summarizes the key physicochemical properties of Cypenamine and its common homologs.

| Compound Name | Alicyclic Ring | Molecular Formula | Molar Mass ( g/mol ) | CAS Number (trans-racemate) |

| Tranylcypromine | Cyclopropane | C₉H₁₁N | 133.19 | 1986-47-6 |

| 2-Phenylcyclobutylamine | Cyclobutane | C₁₀H₁₃N | 147.22 | Not assigned |

| Cypenamine | Cyclopentane | C₁₁H₁₅N | 161.24 | 15301-54-9 |

| 2-Phenylcyclohexylamine | Cyclohexane | C₁₂H₁₇N | 175.27 | 20990-63-4 |

Pharmacology and Mechanism of Action

The pharmacology of 2-phenylcycloalkylamines is highly dependent on the ring size. While Cypenamine and its cyclohexane homolog are considered CNS stimulants, the cyclopropane homolog, Tranylcypromine, is a potent enzyme inhibitor.

Proposed Mechanism of Action for Cypenamine

Cypenamine's stimulant effects are attributed to its function as a monoamine releasing agent or reuptake inhibitor, primarily affecting dopaminergic and noradrenergic systems.[2] By blocking or reversing the action of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), Cypenamine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling and its characteristic psychostimulant effects.

Homologous Compounds and Structure-Activity Relationship (SAR)

The transition from a three-carbon to a six-carbon ring reveals a stark SAR profile.

| Compound Name | Primary Mechanism | Potency / Key Findings | Receptor / Transporter Affinity (Ki) |

| Tranylcypromine | Non-selective, irreversible Monoamine Oxidase (MAO) Inhibitor.[3] | Potent MAO inhibitor. The (+)-enantiomer has 15-20x greater MAO potency, while the (-)-enantiomer is a better inhibitor of NE/DA uptake.[3] | Dopamine D3: 12.8 µM[4] DAT/NET: Weak inhibitor (uptake inhibition is secondary to MAO-I). |

| 2-Phenylcyclobutylamine | CNS Stimulant / Psychedelic-like | 50-75 times less potent than its cyclopropyl (B3062369) analog in LSD-like discrimination studies, suggesting weak or altered activity.[2] | Not Reported |

| Cypenamine | Psychostimulant; likely DAT/NET inhibitor.[2] | Functional stimulant. The trans isomer is more active than the cis isomer.[2] | Not Reported |

| 2-Phenylcyclohexylamine | CNS Stimulant / Other CNS Activity | Functional stimulant. Related 1-phenylcyclohexylamine (B1663984) analogs show activity at PCP receptor sites, indicating a potentially complex pharmacological profile that may include dissociative effects.[1] | Not Reported |

Key SAR Insights:

-

Ring Strain and Mechanism: The high ring strain of the cyclopropane in Tranylcypromine is critical for its mechanism-based inactivation of MAO. As this strain is relieved by increasing the ring size to cyclobutane and larger, the MAO-I activity is lost and is replaced by activity at monoamine transporters.

-

Ring Size and Potency: Available data on the cyclobutane analog suggests that potency as a CNS stimulant may not increase linearly with ring size.[2] The cyclopentane ring of Cypenamine appears to be a favorable conformation for stimulant activity, though direct quantitative comparisons are lacking in the literature.

-

Conformational Flexibility: The increased flexibility of the cyclohexane ring may allow for interaction with a wider range of targets, as suggested by the PCP-site activity of related analogs.[1] This contrasts with the more rigid cyclopropane and cyclobutane structures.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of novel psychoactive compounds. Below are representative methodologies for the synthesis and pharmacological assessment of 2-phenylcycloalkylamines.

Synthesis Protocol: (±)-trans-2-Phenylcyclohexylamine

This protocol is adapted from the synthesis of the precursor, (±)-trans-2-phenylcyclohexanol, a key intermediate.

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by adding bromobenzene (B47551) (1.47 mol) in dry tetrahydrofuran (B95107) (THF) to magnesium turnings (1.47 g-atom) under a nitrogen atmosphere.

-

Ring Opening: Cool the Grignard solution to -30°C and add copper(I) chloride (0.066 mol). Stir for 10 minutes. Add a solution of cyclohexene (B86901) oxide (1.0 mol) in THF dropwise over 1.5 hours.

-

Quench and Isolation: Allow the reaction to warm to 0°C and stir for 2 hours. Quench by adding saturated ammonium (B1175870) sulfate (B86663) solution. Separate the layers, extract the aqueous layer with ether, combine organic layers, dry over anhydrous MgSO₄, and concentrate to yield crude (±)-trans-2-phenylcyclohexanol. Recrystallize from pentane.

-

Conversion to Amine (Conceptual): The resulting alcohol can be converted to the amine via several methods, such as a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to an alkyl halide followed by substitution with ammonia (B1221849) or an azide (B81097) and subsequent reduction.

Pharmacological Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for DAT.

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Centrifuge the homogenate, resuspend the pellet, and repeat. The final pellet, containing the cell membranes, is resuspended to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a radioligand specific for DAT (e.g., [³H]-WIN 35,428), and varying concentrations of the test compound (e.g., Cypenamine homolog).

-

Nonspecific Binding: In a parallel set of wells, add a high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine nonspecific binding.

-

Incubation: Incubate the plates for a set time (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (counts per minute) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Protocol: Locomotor Activity Assay

This protocol assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.

-

Apparatus: Use locomotor activity chambers (e.g., 40x40x30 cm clear acrylic boxes) equipped with infrared photobeam arrays to automatically detect and record horizontal movement.

-

Habituation: For several days prior to testing, habituate the animals (e.g., mice) to the testing room, handling, and saline injections to reduce stress-induced responses. On a baseline day, inject the animals with vehicle (e.g., saline) and record their activity for a set period (e.g., 60 minutes) to establish a baseline.

-

Drug Administration: On the test day, administer the test compound (e.g., 2-phenylcyclohexylamine) via a chosen route (e.g., intraperitoneal injection) at various doses.

-

Data Collection: Immediately after injection, place each animal into a locomotor activity chamber and record activity in time bins (e.g., 5-minute intervals) for the duration of the expected drug effect (e.g., 60-120 minutes).

-

Data Analysis: Analyze the data (e.g., total beam breaks or distance traveled) using statistical methods such as ANOVA to compare the effects of different doses to the vehicle control group. Calculate the ED₅₀ (dose that produces 50% of the maximal effect) if a dose-response curve is generated.

Conclusion and Future Directions

The homologous series of 2-phenylcycloalkylamines provides a classic example of how subtle changes in molecular architecture can lead to profound shifts in pharmacological activity. The high ring strain of the cyclopropyl group in Tranylcypromine favors MAO inhibition, while larger, less strained rings like the cyclopentane in Cypenamine are more suited for interaction with monoamine transporters, resulting in psychostimulant properties.

Significant gaps remain in the literature, particularly the lack of direct, quantitative comparisons of DAT and NET binding affinities and in vivo potencies across the entire series. Future research should focus on synthesizing and systematically evaluating the cyclobutane, cyclopentane, and cyclohexane homologs using standardized binding and behavioral assays. Such studies would provide invaluable data for refining our understanding of the pharmacophore requirements for DAT/NET inhibition versus MAO inhibition and could guide the rational design of novel CNS agents with tailored selectivity and potency.

References

- 1. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 4. Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antidepressant Effects of Cypenamine: A Technical Whitepaper

Disclaimer: Scientific research on the antidepressant effects of Cypenamine (2-phenylcyclopentylamine) is exceptionally limited in publicly accessible literature. This document synthesizes the available information, highlights significant knowledge gaps, and presents hypothetical frameworks for its mechanism of action based on related compounds. The experimental protocols and signaling pathways described herein are illustrative and not derived from dedicated studies on Cypenamine.

Introduction

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound developed in the 1940s by the William S. Merrell Chemical Company.[1][2] Despite early reports of potential antidepressant effects, it was never commercialized and has remained largely a subject of niche scientific interest.[2] Its structural similarity to other psychoactive compounds, such as the monoamine oxidase inhibitor (MAOI) tranylcypromine, has led to speculation about its mechanism of action. However, a comprehensive understanding of its pharmacological profile, particularly concerning its antidepressant properties, is lacking.

This technical guide provides a consolidated overview of the existing knowledge on Cypenamine and outlines a theoretical framework for its investigation as an antidepressant. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive substances.

Chemical and Physical Properties

Cypenamine is a synthetic molecule with a cyclopentane (B165970) ring attached to a phenyl group and an amine group.[2] The trans-isomer of Cypenamine is reported to be more biologically active than the racemic mixture.[1]

Table 1: Chemical and Physical Properties of Cypenamine

| Property | Value | Source |

| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine | [1] |

| Synonyms | Cypenamine, 2-Phenylcyclopentylamine | [1][2] |

| CAS Number | 15301-54-9 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molar Mass | 161.248 g/mol | [2] |

| Chirality | Racemic mixture with trans and cis isomers | [1][2] |

Putative Mechanism of Action

The precise mechanism underlying the reported antidepressant effects of Cypenamine has not been elucidated. However, based on its structural characteristics and stimulant properties, it is hypothesized to modulate dopaminergic and noradrenergic neurotransmitter systems.[2]

Unlike its structural analog, tranylcypromine, which features a highly strained cyclopropane (B1198618) ring and functions as a potent MAOI, the expanded cyclopentane ring in Cypenamine is believed to eliminate significant MAO inhibitory activity while preserving stimulant properties.[2] This suggests that Cypenamine's primary mechanism of action may be as a releasing agent and/or reuptake inhibitor of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for Cypenamine at a catecholaminergic synapse. This model is speculative and intended to provide a basis for future experimental validation.

Quantitative Data

A thorough search of scientific databases, patent libraries, and historical archives has yielded no publicly available quantitative data on the antidepressant effects of Cypenamine. This includes a lack of information on:

-

Efficacy: No data from preclinical models (e.g., forced swim test, tail suspension test) or human clinical trials (e.g., changes in MADRS or HAM-D scores) were found.

-

Pharmacokinetics: Information regarding absorption, distribution, metabolism, and excretion (ADME), including bioavailability, half-life, and metabolic pathways, is not available.

-

Pharmacodynamics: There is no published data on receptor binding affinities, IC50 values for transporter inhibition, or dose-response relationships for its psychoactive effects.

The absence of this critical data represents a major gap in the scientific understanding of Cypenamine and precludes any comparative analysis.

Experimental Protocols

As no specific studies on the antidepressant effects of Cypenamine have been published, this section outlines a general experimental workflow for the preclinical evaluation of a novel antidepressant candidate.

General Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical pipeline for assessing the antidepressant potential of a compound like Cypenamine.

Methodological Considerations

-

In Vitro Assays: Standard radioligand binding and neurotransmitter uptake assays would be essential to determine Cypenamine's affinity and potency at dopamine, norepinephrine, and serotonin (B10506) transporters (DAT, NET, SERT), as well as its activity at MAO-A and MAO-B.

-

Animal Models: The forced swim test and tail suspension test are common acute models for screening potential antidepressant efficacy. Chronic models, such as chronic unpredictable mild stress, would offer greater validity by mimicking aspects of the etiology of depression.

-

Neurochemical Analysis: Techniques like in vivo microdialysis in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens) would be critical to confirm whether Cypenamine increases extracellular levels of dopamine and norepinephrine, consistent with its putative mechanism.

Conclusion and Future Directions

For the scientific community to properly evaluate Cypenamine's potential, a systematic investigation is required. Future research should prioritize:

-

Fundamental Pharmacodynamics: Comprehensive in vitro profiling to determine its binding and functional activity at monoamine transporters and receptors.

-

Preclinical Efficacy Studies: Utilization of established rodent models of depression to ascertain whether the reported antidepressant effects are reproducible and dose-dependent.

-

Pharmacokinetic Profiling: A thorough characterization of its ADME properties to understand its disposition in the body and inform potential dosing regimens.

-

Mechanism of Action Studies: In vivo neurochemical studies to confirm its effects on dopamine and norepinephrine systems in the brain.

Without such foundational research, Cypenamine will remain an obscure compound of purely historical interest rather than a potential therapeutic lead.

References

An In-depth Technical Guide to (±)-trans-2-Phenylcyclopentan-1-amine Hydrochloride (Cypenamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-trans-2-Phenylcyclopentan-1-amine, also known as Cypenamine, is a psychostimulant compound developed in the 1940s. As a homolog of the well-known monoamine oxidase inhibitor tranylcypromine, its chemical structure and stimulant properties suggest a mechanism of action involving the modulation of catecholaminergic systems. This technical guide provides a comprehensive overview of the known characteristics of its hydrochloride salt, including physicochemical properties, pharmacological profile, a plausible synthesis pathway, and analytical methodologies. The information is structured to support research and drug development activities, presenting quantitative data in accessible formats and outlining detailed experimental frameworks.

Physicochemical Characteristics

(±)-trans-2-Phenylcyclopentan-1-amine hydrochloride is a crystalline solid.[1] The hydrochloride salt form enhances its solubility in aqueous solutions and polar solvents, facilitating its use in experimental settings.[2][3] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (±)-trans-2-phenylcyclopentan-1-amine hydrochloride | [4] |

| Synonyms | Cypenamine hydrochloride, 2-Phenylcyclopentanamine HCl | [5][6] |

| CAS Number | 40297-12-9 (racemic trans) / 5588-23-8 (HCl salt) | [2] |

| Molecular Formula | C₁₁H₁₅N · HCl | [6] |

| Molecular Weight | 197.70 g/mol | [7] |

| Appearance | Crystalline solid / slightly off-white powder | [1][7] |

| Melting Point | Not consistently reported | [1][7] |

| Solubility | Soluble in water, DMSO, and methanol | [2][6] |

Pharmacological Profile

Mechanism of Action

Cypenamine is classified as a psychostimulant and has been noted for its potential antidepressant effects.[5][6] Its mechanism of action is believed to stem from the modulation of dopaminergic and noradrenergic neurotransmitter systems in the central nervous system.[1] As a structural analog of other phenylalkylamine stimulants, it is hypothesized to act as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, Cypenamine would increase the extracellular concentrations of dopamine and norepinephrine, leading to enhanced signaling and its observed stimulant effects.

Signaling Pathway

The proposed mechanism involves the competitive inhibition of monoamine transporters located on the presynaptic neuronal membrane. This action prevents the clearance of dopamine and norepinephrine from the synaptic cleft, thereby prolonging their activity at postsynaptic receptors.

References

- 1. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]

- 2. This compound | 5588-23-8 [chemicalbook.com]

- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. Cypenamine HCl_TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Cypenamine HCl 5.0g | #140c – SYNTHARISE CHEMICAL INC. [syntharise.com]

Legal and regulatory status of Cypenamine for laboratory research

An In-depth Examination of the Legal, Regulatory, and Scientific Landscape of 2-Phenylcyclopentylamine for Laboratory Applications

Executive Summary

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound developed in the 1940s. While it has never been marketed for therapeutic use, it remains a compound of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of the legal and regulatory status of Cypenamine for laboratory research, alongside available scientific data on its mechanism of action, and relevant experimental considerations. Currently, Cypenamine is not a scheduled controlled substance in major jurisdictions including the United States, the European Union, and Canada, making it legally accessible for research purposes. However, its structural similarity to controlled stimulants necessitates a thorough understanding of analogue-related legislation. This document aims to equip researchers, scientists, and drug development professionals with the critical information required to responsibly and legally incorporate Cypenamine into their research endeavors.

Legal and Regulatory Status for Laboratory Research

The legal landscape surrounding Cypenamine is characterized by its absence from formal controlled substance lists in major global regions. This status, however, requires careful consideration of regulations pertaining to chemical analogues.

United States

In the United States, Cypenamine is not listed as a controlled substance under the Controlled Substances Act (CSA). However, the Federal Analogue Act (21 U.S.C. § 813) is a critical piece of legislation to consider. This act allows for any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption.[1][2] Given Cypenamine's structural and pharmacological similarities to certain controlled stimulants, researchers must ensure its use is strictly limited to legitimate, non-human research applications to avoid potential legal ramifications under this act. The Drug Enforcement Administration (DEA) has the authority to make determinations on whether a substance is a controlled substance analogue.[3]

European Union

Within the European Union, there is no centralized list of controlled substances in the same manner as the United States' schedules. Instead, drug control is largely managed by individual member states. However, the European Union does have a system for the rapid detection, assessment, and response to new psychoactive substances (NPS).[4][5] As Cypenamine is not a widely circulated NPS, it is not currently subject to EU-wide control measures. Researchers in the EU should consult the specific national legislation of the country in which they operate to ensure full compliance.

Canada

In Canada, Cypenamine is not listed in the schedules of the Controlled Drugs and Substances Act (CDSA).[6][7] Health Canada is the regulatory body responsible for the regulation of drugs and health products.[6][7] As with other jurisdictions, while not explicitly controlled, its potential as a stimulant means researchers should maintain clear documentation of its use in a laboratory setting for legitimate scientific inquiry.

Table 1: Summary of Legal and Regulatory Status of Cypenamine

| Jurisdiction | Controlled Substance Status | Relevant Legislation/Regulatory Body | Key Considerations for Researchers |

| United States | Not explicitly scheduled | Controlled Substances Act (CSA), Federal Analogue Act (21 U.S.C. § 813), Drug Enforcement Administration (DEA) | Potential classification as a controlled substance analogue if intended for human consumption. Research use must be strictly for non-human applications. |

| European Union | Not under EU-wide control | National legislation of member states, EU Early Warning System for New Psychoactive Substances | Researchers must adhere to the specific drug laws of the individual EU member state. |

| Canada | Not listed in the CDSA schedules | Controlled Drugs and Substances Act (CDSA), Health Canada | Maintain clear documentation of legitimate research use. |

Scientific and Technical Data

While extensive quantitative data on Cypenamine is limited in publicly available literature, its classification as a psychostimulant provides a basis for understanding its likely pharmacological profile. It is a homolog of tranylcypromine, with an expanded alicyclic ring.[6]

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-phenylcyclopentan-1-amine |

| Synonyms | Cypenamine, 2-Phenylcyclopentylamine |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol |

| CAS Number | 15301-54-9 |

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of Cypenamine is believed to be the modulation of monoamine neurotransmitter systems, particularly dopamine (B1211576) and norepinephrine (B1679862). As a psychostimulant, it is hypothesized to act as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET). This action would lead to increased synaptic concentrations of these neurotransmitters, resulting in the characteristic stimulant effects.[8]

Hypothesized Signaling Pathway of Cypenamine:

Caption: Hypothesized mechanism of Cypenamine action in a monoaminergic synapse.

Pharmacokinetics and Toxicology

Table 2: Summary of Available Pharmacological and Toxicological Data

| Parameter | Compound | Species | Route | Value | Reference |

| LD₅₀ | Cyclohexane (B81311) homologue of Cypenamine | Not specified | Not specified | < Amphetamine | [6] |

| TD₅₀ (Motor Toxicity) | 1-Phenylcyclopentylamine | Rat | Oral | > 50 mg/kg | [9] |

Experimental Protocols and Methodologies

Detailed, validated experimental protocols for Cypenamine are scarce. However, based on its chemical nature and hypothesized mechanism of action, standard methodologies for studying psychostimulants can be adapted.

Synthesis and Purification

A potential synthesis route for Cypenamine involves the palladium-catalyzed ring opening of azabicyclic olefins with aryl halides.[8] For purification, standard chromatographic techniques such as column chromatography followed by recrystallization of the hydrochloride salt would be appropriate.

Conceptual Experimental Workflow for Cypenamine Synthesis and Purification:

Caption: A conceptual workflow for the synthesis and purification of Cypenamine.

In Vitro Assays

To assess the potential of Cypenamine to inhibit MAO-A and MAO-B, a fluorometric or radiometric assay can be employed.

-

Principle: The assay measures the activity of MAO enzymes by monitoring the conversion of a substrate (e.g., kynuramine (B1673886) or a radiolabeled monoamine) to its product in the presence and absence of the test compound (Cypenamine).

-

General Protocol:

-

Prepare recombinant human MAO-A and MAO-B enzymes.

-

Incubate the enzymes with varying concentrations of Cypenamine.

-

Initiate the reaction by adding the substrate.

-

After a defined incubation period, stop the reaction.

-

Quantify the product formation using fluorescence or liquid scintillation counting.

-

Calculate the IC₅₀ value for each enzyme.

-

Radioligand binding assays can be used to determine the affinity of Cypenamine for DAT and NET.

-

Principle: This competitive binding assay measures the ability of Cypenamine to displace a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) from its binding site on the transporter.

-

General Protocol:

-

Prepare cell membranes expressing the human dopamine or norepinephrine transporter.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of Cypenamine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the Ki value for Cypenamine at each transporter.

-

In Vivo Studies

For in vivo characterization of Cypenamine's effects, standard behavioral pharmacology models in rodents can be utilized.

-

Locomotor Activity: To assess the stimulant effects, locomotor activity can be measured in an open-field arena following administration of Cypenamine.

-

Drug Discrimination: This paradigm can be used to determine if the subjective effects of Cypenamine are similar to those of known stimulants like cocaine or amphetamine.

-

Toxicity Studies: Acute toxicity studies can be performed to determine the LD₅₀ value. This typically involves administering escalating doses of Cypenamine to groups of animals and observing for adverse effects and mortality over a specified period.

Conclusion

Cypenamine presents an interesting subject for neuropharmacological research due to its psychostimulant properties and its status as a non-controlled substance in many parts of the world. Researchers must, however, remain vigilant of the legal nuances, particularly the Federal Analogue Act in the United States, and ensure that their work is conducted with the highest standards of scientific rigor and ethical consideration. The lack of extensive public data on Cypenamine underscores the opportunity for novel research to fully characterize its pharmacological profile, including its binding affinities, in vitro and in vivo functional effects, and toxicological properties. This guide provides a foundational framework for initiating such research in a safe, legal, and scientifically sound manner.

References

- 1. Cypenamine [chemeurope.com]

- 2. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cypenamine - Wikipedia [en.wikipedia.org]

- 7. RTECS NUMBER-DA4407000-Chemical Toxicity Database [drugfuture.com]

- 8. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]

- 9. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Cypenamine Hydrochloride Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypenamine Hydrochloride (2-phenylcyclopentylamine hydrochloride) is a psychostimulant compound with potential antidepressant properties.[1][2] Accurate and reliable analytical data is fundamental for its research and development. The availability of a well-characterized analytical standard is a prerequisite for achieving this. These application notes provide a comprehensive guide to the preparation, characterization, and proper storage of a this compound analytical standard for use in research and pharmaceutical development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for the proper handling, storage, and use of the analytical standard.

| Property | Value | Reference |

| Chemical Name | 2-phenyl-cyclopentanamine, monohydrochloride | [3] |

| CAS Number | 5588-23-8 | [1][3][4] |

| Molecular Formula | C₁₁H₁₅N · HCl | [3] |

| Molecular Weight | 197.71 g/mol | [1][4] |

| Appearance | Crystalline solid | [3][5] |

| Solubility | Soluble in DMSO (1 mg/mL) and PBS (pH 7.2, 2 mg/mL). Soluble in water and methanol. | [3][6] |

| Storage (Powder) | -20°C for long-term (years) | [1][3][4] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

| Stability | Stable for ≥ 5 years when stored at -20°C. Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases. | [3][5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for use in subsequent analyses.

Materials:

-

This compound powder

-

Class A volumetric flasks

-

Analytical balance

-

Spatula

-

Appropriate solvent (e.g., Methanol, Acetonitrile, or a specific mobile phase)

Procedure:

-

Equilibrate the this compound container to room temperature before opening to prevent moisture absorption.

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Quantitatively transfer the weighed powder to a Class A volumetric flask of the desired volume.

-

Add a portion of the chosen solvent to the volumetric flask, ensuring it does not exceed approximately 70% of the final volume.

-

Sonicate or vortex the flask until the this compound is completely dissolved.

-

Allow the solution to return to room temperature.

-

Add the solvent to the mark, cap the flask, and invert it multiple times to ensure homogeneity.

-

Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.

-

Store the stock solution under appropriate conditions (e.g., refrigerated or frozen, protected from light).

Workflow for preparing a this compound stock solution.

Quality Control of the Analytical Standard

To ensure the identity, purity, and integrity of the this compound analytical standard, a series of quality control tests should be performed.

Objective: To develop a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential impurities.

Instrumentation:

-

HPLC system with a UV detector or a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Initial Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B and gradually increase. A suggested starting point is 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan for optimal wavelength using DAD; start with 210 nm and 254 nm.

-

Injection Volume: 10 µL

-

Sample Concentration: 1 mg/mL

Method Development and Validation:

-

Specificity: Inject a blank (diluent) and the this compound standard solution to ensure no interference from the diluent at the retention time of the main peak.

-

Linearity: Prepare a series of dilutions of the stock solution and inject them to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a known matrix.

-

Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Acceptance Criteria (General Guidance):

-

Purity: ≥ 98%

-

Linearity (Correlation Coefficient, r²): ≥ 0.999

-

Accuracy (Recovery): 98.0% - 102.0%

-

Precision (RSD): ≤ 2.0%

Principle: This method determines the water content by a specific chemical reaction between water and the Karl Fischer reagent.

Instrumentation:

-

Karl Fischer Titrator (coulometric or volumetric)

Procedure (Volumetric Method):

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

-

Accurately weigh a suitable amount of this compound and transfer it to the titration vessel containing a pre-tared solvent.

-

Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

-

Calculate the water content as a percentage.

Acceptance Criteria (General Guidance):

-

Water Content: ≤ 1.0%

Principle: This test measures the amount of inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid, and the resulting residue is weighed.

Instrumentation:

-

Muffle furnace

-

Porcelain or platinum crucible

-

Bunsen burner

-

Desiccator

Procedure:

-

Ignite a clean crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

-

Accurately weigh about 1 g of this compound into the crucible.

-

Moisten the sample with a small amount of concentrated sulfuric acid.

-

Heat gently over a Bunsen burner until the sample is thoroughly charred.

-

Cool and moisten the residue with a small amount of sulfuric acid.

-

Heat gently until white fumes are no longer evolved.

-

Ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed.

-

Cool the crucible in a desiccator and weigh.

-

Calculate the percentage of residue on ignition.

Acceptance Criteria (General Guidance):

-

Residue on Ignition: ≤ 0.1%

Data Presentation

The results of the quality control tests for a batch of this compound analytical standard should be summarized as shown in Table 2.

| Test | Method | Acceptance Criteria | Result |

| Purity | HPLC | ≥ 98.0% | |

| Water Content | Karl Fischer Titration | ≤ 1.0% | |

| Residue on Ignition | Sulfated Ash | ≤ 0.1% | |

| Identity | Conforms to reference spectra (e.g., IR, NMR, MS) | Conforms |

Mechanism of Action: Signaling Pathway

Cypenamine is believed to act as a psychostimulant by modulating neurotransmitter systems in the central nervous system. Its mechanism is thought to involve the enhancement of dopaminergic and noradrenergic activity, similar to other stimulants.[1][7] This can lead to increased alertness, energy, and potential antidepressant effects.

References

- 1. nootropicology.com [nootropicology.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. biomedres.us [biomedres.us]

- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 7. Buy Cypenamine (EVT-388820) | 6604-06-4 [evitachem.com]

Application Note: Quantitative Analysis of Cypenamine in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Cypenamine using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative evaluation of Cypenamine in pharmaceutical preparations. The method employs a robust sample preparation procedure followed by GC-MS analysis, providing excellent chromatographic resolution, sensitivity, and mass spectral confirmation. All quantitative data is presented in structured tables, and a detailed experimental workflow is provided.

Introduction

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound.[1] Accurate and reliable quantification of Cypenamine is crucial for quality control in pharmaceutical manufacturing and for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like Cypenamine.[2][3] This application note provides a comprehensive protocol for the GC-MS analysis of Cypenamine, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocols

Sample Preparation

A simple and efficient liquid-liquid extraction (LLE) procedure is employed for the extraction of Cypenamine from a simulated pharmaceutical matrix.

Materials:

-

Cypenamine hydrochloride analytical standard

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Sodium hydroxide (B78521) solution (1 M)

-

Dichloromethane (B109758) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Glass test tubes (15 mL)

-

Pipettes

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions in methanol ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation (from a simulated formulation):

-

Accurately weigh a portion of the powdered formulation equivalent to 10 mg of Cypenamine and transfer it to a 15 mL glass test tube.

-

Add 5 mL of deionized water and vortex for 1 minute to dissolve the sample.

-

Alkalinize the solution by adding 1 mL of 1 M sodium hydroxide to a pH of approximately 10-11.

-

Add 5 mL of dichloromethane to the tube and vortex vigorously for 2 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for the analysis of amine compounds.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometric Detector (Electron Ionization)

-

Autosampler

GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Scan Mode | Full Scan |

Data Presentation

The following tables summarize the expected quantitative performance data for the GC-MS analysis of Cypenamine based on this method. This data is hypothetical and serves as a guideline for method validation.

Table 1: Chromatographic and Mass Spectral Data

| Compound | Retention Time (min) | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| Cypenamine | ~10.5 | C₁₁H₁₅N | 161.24 | 161, 146, 132, 117, 104, 91 |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for a psychostimulant like Cypenamine.

References

Application Notes and Protocols: Experimental Dosage of Cypenamine Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypenamine Hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has shown potential antidepressant properties.[1] Its mechanism of action is thought to involve the modulation of dopaminergic and noradrenergic pathways, similar to other stimulants. While comprehensive experimental data on Cypenamine in rodent models is limited in publicly available literature, this document provides a framework for researchers to design and conduct initial dosage studies. The following protocols and data are based on general principles of rodent pharmacology and data from structurally or functionally similar compounds.

Disclaimer: The following information is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals. The proposed dosage ranges are starting points, and comprehensive dose-finding studies are essential to determine the optimal and safe dose for any specific experimental paradigm.

Quantitative Data from Analogous Compounds

Due to the limited availability of direct quantitative data for this compound, the following tables summarize dosage information for analogous psychostimulants and antidepressants in common rodent behavioral and toxicity studies. This information can serve as a reference for initial dose-range finding experiments with Cypenamine.

Table 1: Dosage of Psychostimulants in Rodent Behavioral Models

| Compound | Animal Model | Behavioral Test | Dosage Range (mg/kg) | Route of Administration | Noteworthy Effects |

| d-Amphetamine | Rat | Locomotor Activity | 0.1 - 2.0[2][3][4] | SC, IP | Increased locomotor activity. |

| d-Amphetamine | Mouse | Locomotor Activity | 2 - 20[5][6] | IP | Bimodal response: locomotion at lower doses, stereotypy at higher doses.[5] |

| Cocaine | Mouse | Locomotor Sensitization | 5 - 20[7] | IP | Progressive increase in locomotor activity with repeated administration.[7] |

Table 2: Dosage of Antidepressants in Rodent Behavioral Models

| Compound | Animal Model | Behavioral Test | Dosage Range (mg/kg) | Route of Administration | Noteworthy Effects |

| Imipramine | Rat | Forced Swim Test | 10 - 30 | IP | Decreased immobility time.[8] |

| Imipramine | Mouse | Forced Swim Test | 7 - 64[9][10] | Oral, IP | Reduced duration of floating.[9] |

| Tranylcypromine (B92988) | Rat | [3H]tryptamine binding | 0.5 - 2.5[11] | SC (minipump) | Altered binding in hippocampus and striatum.[11] |

Table 3: Acute Toxicity Data for Analogous Compounds (Illustrative)

| Compound | Animal Model | LD50 (mg/kg) | Route of Administration |

| Amphetamine | Rat | ~55 | Oral |

| Imipramine | Rat | ~600 | Oral |

Note: LD50 values can vary significantly based on the specific salt form, vehicle, and animal strain.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound in rodent models.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rats, following a stepwise procedure that minimizes the number of animals required.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

-

Sprague-Dawley or Wistar rats (single sex, typically females as they can be more sensitive)[12]

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Preparation: Acclimate animals for at least 5 days. Fast rats overnight (with access to water) before dosing.[12]

-

Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.

-

Dosing:

-

Start with a single animal at a dose estimated from available information (e.g., starting at a conservative dose like 100 mg/kg).

-

If the animal survives, the next animal is given a higher dose (e.g., 200 mg/kg).

-

If the animal dies, the next animal is given a lower dose (e.g., 50 mg/kg).

-

Continue this stepwise procedure with a total of 5-6 animals.

-

-

Observation:

-

Observe animals closely for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern).

-

Continue observations daily for 14 days.[12]

-

Record body weight at the start and end of the 14-day period.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Locomotor Activity Assay

This protocol measures the stimulant effects of this compound on spontaneous locomotor activity in mice.

Materials:

-

This compound

-

Vehicle

-

C57BL/6 or Swiss Webster mice

-

Locomotor activity chambers equipped with infrared beams or video tracking software.[7][13]

-

Standard laboratory animal caging and diet

Procedure:

-

Animal Preparation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Dose Administration: Administer this compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Data Collection:

-

Immediately after injection, place each mouse in the center of the locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

-

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total locomotor activity between the Cypenamine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Forced Swim Test (Porsolt's Test)

This protocol is a common screening tool for potential antidepressant effects of a compound in rats or mice.

Materials:

-

This compound

-

Vehicle

-

Sprague-Dawley rats or C57BL/6 mice

-

Glass cylinders (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter)

-

Water bath to maintain water temperature at 23-25°C

-

Video recording equipment and analysis software

Procedure:

-

Pre-test Session (Day 1): Place each animal in the cylinder filled with water (depth of 30 cm for rats, 15 cm for mice) for 15 minutes. This session is for habituation and to induce a state of immobility on the test day. After 15 minutes, remove the animals, dry them, and return them to their home cages.

-

Test Session (Day 2):

-